![molecular formula C30H28N4O2S B2958640 (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049467-86-8](/img/structure/B2958640.png)

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

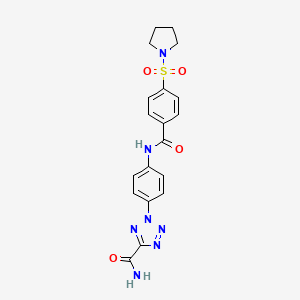

“(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone” is a chemical compound. It’s related to a class of compounds that have been studied for their potential therapeutic applications . For instance, compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of a virtual screening hit compound . The synthesis involved the use of an acetamide moiety as a linker and a benzhydrylpiperazine group as a tail .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallography . The crystal structures of these compounds in complex with human carbonic anhydrase II and VII were reported, showing that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of the enzyme .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their reactivity. For instance, compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Synthesis and Characterization : Patel et al. (2011) synthesized a series of pyridine derivatives, which are structurally similar to the compound . These derivatives showed variable and modest activity against bacteria and fungi, indicating the potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Antibacterial and Antifungal Effects : Ammar et al. (2016) reported the synthesis and evaluation of imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives. Most compounds showed significant antimicrobial activities, highlighting the potential of such compounds in combating microbial infections (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

Antioxidant and Antimicrobial Activities

- Synthesis and Activity Evaluation : Bassyouni et al. (2012) synthesized a new series of compounds including benzimidazole derivatives and evaluated them for antioxidant and antimicrobial activities. This study indicates the therapeutic potential of such compounds in treating diseases caused by oxidative stress and microbial infections (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Electrochemical, Electrical, and Optical Properties

- Oligobenzimidazoles Synthesis : Anand and Muthusamy (2018) studied the synthesis and characterization of oligobenzimidazoles, examining their electrochemical, electrical, optical, thermal, and rectification properties. This research suggests potential applications in material science and engineering (Anand & Muthusamy, 2018).

Potential Antineoplastic Activity

- Development of Antimicrotubule Agents : Hayashi et al. (2014) developed a benzophenone-diketopiperazine-type potent antimicrotubule agent. This compound exhibited potent cytotoxicity against cancer cells by binding to tubulin and inducing microtubule depolymerization, suggesting its use in cancer therapy (Hayashi, Takeno, Chinen, Muguruma, Okuyama, Taguchi, Takayama, Yakushiji, Miura, Usui, & Hayashi, 2014).

Direcciones Futuras

The future research directions could involve further optimization of the compound for enhanced activity and selectivity. Additionally, the exploration of other biological activities of this compound could be of interest. The design and synthesis of analogs could also provide valuable insights into the structure-activity relationships .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Compounds containing similar functional groups, such as carbonic anhydrase inhibitors (cais), have been observed to coordinate the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions further stabilize the inhibitor binding .

Biochemical Pathways

Thiazoles, which are structurally similar, are known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole, a structurally similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.

Action Environment

The solubility of thiazole, a structurally similar compound, in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

Propiedades

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O2S/c1-36-25-14-12-22(13-15-25)26-20-34-27(21-37-30(34)31-26)29(35)33-18-16-32(17-19-33)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,28H,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHNIUHEUHNWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2958557.png)

![2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2958560.png)

![ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2958562.png)

![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2958575.png)

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)

![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)